1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with a chloromethyl group at position 5 and a trifluoromethylthio (-SCF₃) group at position 2. The trifluoromethylthio group is strongly electron-withdrawing, while the chloromethyl (-CH₂Cl) substituent introduces reactivity for further functionalization.
Properties
Molecular Formula |
C11H10ClF3OS |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-2-9(16)8-5-7(6-12)3-4-10(8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
NAWCMIJDYVFHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)CCl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves:
- Functionalization of a suitably substituted aromatic precursor.
- Introduction of the chloromethyl group via chlorination or chloromethylation reactions.
- Incorporation of the trifluoromethylthio group through nucleophilic substitution or direct trifluoromethylthiolation.
- Formation of the propan-1-one moiety by acylation or ketone formation reactions.
The key challenge is the selective chloromethylation of the aromatic ring without affecting the trifluoromethylthio substituent or the ketone functionality.
Chloromethylation Techniques
A reliable approach to introduce the chloromethyl group on aromatic rings involves the use of 2-chloro-1,1,1-triethoxyethane as a chloromethylating agent. This reagent reacts with amino or thiol-substituted aromatic compounds under reflux in ethanol, providing chloromethyl-substituted intermediates with good yields and purity. For example, in the preparation of chloromethyl-substituted benzothiazoles and benzoxazoles, this method has been demonstrated to be effective.
This method is advantageous due to mild conditions and relatively straightforward work-up involving extraction and washing steps.
Introduction of the Trifluoromethylthio Group
The trifluoromethylthio (-SCF3) group is typically introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of copper catalysts. This approach allows the formation of aryl trifluoromethylthio ethers with good regioselectivity and moderate to high yields.
- Copper(I) iodide (CuI) as catalyst.
- Use of sulfur powder (S8) to facilitate the formation of the SCF3 group.
- Reaction performed in polar solvents such as DMSO or MeOH/H2O mixtures.
This method is compatible with substrates bearing electron-donating groups, which favors higher yields.
Formation of the Propan-1-one Moiety
The propan-1-one group is introduced via acylation reactions, often involving Friedel-Crafts acylation or related ketone-forming reactions on the aromatic ring. The presence of electron-withdrawing substituents such as chloromethyl and trifluoromethylthio groups necessitates careful control of reaction conditions to avoid side reactions.
Alternatively, the ketone moiety can be introduced by reaction of the chloromethylated intermediate with appropriate acyl chlorides or via Grignard reagents followed by oxidation.
Comparative Data Table of Preparation Methods
Summary Table of Key Physical and Chemical Data
| Property | Value/Information |
|---|---|
| Molecular Formula | C10H10ClF3OS (approximate for target compound) |
| Molecular Weight | ~280-320 g/mol (estimated based on substituents) |
| Melting Point | Not explicitly reported; intermediates ~50-65°C |
| Typical Solvents | Ethanol, DMSO, MeOH/H2O mixtures |
| Catalysts | CuI for trifluoromethylthiolation |
| Key Reagents | 2-Chloro-1,1,1-triethoxyethane, TMSCF3, sulfur powder |
| Reaction Temperatures | 60°C for chloromethylation; room temp to mild heating for trifluoromethylthiolation |
Chemical Reactions Analysis
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the chloromethyl group to a methyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with pharmaceutical potential.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in the combination and positions of its substituents. Key analogs include:
1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8)
- Substituents : -SCF₃ at position 3.
- Properties : Predicted boiling point of 225.3±40.0 °C and density of 1.28±0.1 g/cm³ .
- Comparison : The positional isomerism (SCF₃ at position 4 vs. 2) alters electronic effects. The para-substituted analog likely exhibits lower steric hindrance and distinct reactivity in electrophilic substitution reactions.
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
- Substituents : -CH₂Cl at position 4 and a sulfoxide group.
- Properties : White solid (mp 137.3–138.5°C), synthesized via ruthenium-catalyzed reactions .
- Comparison : The chloromethyl group enables cross-coupling or nucleophilic substitution, similar to the target compound. However, the sulfoxide moiety in 1f introduces additional polarity and hydrogen-bonding capacity.
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806575-92-7)
- Substituents : -I at position 2 and -SCF₃ at position 4.
1-(4-Chlorophenyl)propan-1-one (S1f)
- Substituents : -Cl at position 4.
Physical and Chemical Properties
Key Observations :
- Electron Effects : The -SCF₃ group in the target compound enhances electrophilicity at the ketone compared to analogs like S1f .
- Reactivity : The chloromethyl group offers a versatile site for derivatization, akin to compound 1f .
- Steric Factors : Substituents at ortho positions (e.g., -SCF₃ in the target vs. para in ’s analog) influence steric interactions in catalytic reactions.
Biological Activity
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1805743-46-7, is a synthetic organic compound notable for its potential biological activities. This compound features a chloromethyl group and a trifluoromethylthio moiety, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : C11H10ClF3OS
- Molecular Weight : 282.71 g/mol
- IUPAC Name : 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids, potentially leading to altered cellular signaling pathways. The trifluoromethylthio group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds similar to 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
Cytotoxicity
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been observed to inhibit cell proliferation in human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for inducing apoptosis .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one on human cancer cell lines.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using the MTT assay.
- Findings : The compound showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
-
Antimicrobial Efficacy :
- Objective : To test the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Comparative Analysis
The following table summarizes the biological activities of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one compared to related compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50, µM) | Mechanism of Action |
|---|---|---|---|
| 1-(5-Chloromethyl-2-trifluoromethylthio)phenylpropan-1-one | Yes | 25 | Alkylation of nucleophiles |
| Similar Compound A | Moderate | 30 | Inhibition of DNA synthesis |
| Similar Compound B | Yes | 20 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloromethyl groups are introduced using chloromethylation agents (e.g., paraformaldehyde/HCl) under controlled temperatures (40–60°C). The trifluoromethylthio group may be incorporated via thiolation reactions using reagents like AgSCF₃ or Cu-mediated coupling .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity ≥95% is achievable, as evidenced by analogous chloromethyl-phenyl compounds with consistent melting points (e.g., 96.5–98°C for 5-(chloromethyl)-2-phenylpyrimidine) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C–S–CF₃ vibrations at 700–750 cm⁻¹ .
- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.0 ppm), chloromethyl (–CH₂Cl) as a singlet (~δ 4.5 ppm), and propan-1-one methyl groups (δ 1.2–1.5 ppm). ¹³C NMR will highlight the ketone carbonyl (~210 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (C₁₁H₁₀ClF₃OS, theoretical m/z 294.01) .
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) resolves bond angles and confirms stereoelectronic effects, as demonstrated for structurally similar enones .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving the trifluoromethylthio (-SCF₃) group in this compound?
- The -SCF₃ group is electron-withdrawing, influencing electrophilic substitution patterns. Computational studies (DFT) on analogous compounds reveal that the -SCF₃ group stabilizes transition states via resonance effects, favoring para-substitution in aromatic systems . Kinetic studies using DBU (1,8-diazabicycloundec-7-ene) as a catalyst suggest base-mediated deprotonation accelerates thiolation steps .
Q. How do discrepancies in reported physical properties (e.g., melting points) arise, and how can they be resolved?
- Variations in melting points (e.g., ±2°C) may stem from polymorphic forms or impurities. For example, 2-[4-(chloromethyl)phenyl]-1,3-thiazole has a reported melting range of 67–69°C at 97% purity .
- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. What computational approaches are suitable for predicting the reactivity or electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO), which correlate with electrophilicity. AIM (Atoms in Molecules) theory can analyze charge distribution, particularly at the chloromethyl and ketone moieties .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation behavior, aiding in reaction solvent selection .
Contradictions and Resolutions
- Synthetic Yield Variability : Conflicting yields (e.g., 52% vs. 65% in similar enones) may arise from reaction scale or catalyst loading. Reproduce conditions from using DBU (1.2 equiv) and monitor via TLC.
- Thermal Stability : The trifluoromethylthio group may decompose above 150°C. Thermogravimetric analysis (TGA) under nitrogen is advised to define safe handling temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
